molecular formula C10H13NO2S B2659019 N-(oxan-3-yl)thiophene-2-carboxamide CAS No. 1342237-18-6

N-(oxan-3-yl)thiophene-2-carboxamide

Cat. No.: B2659019
CAS No.: 1342237-18-6
M. Wt: 211.28
InChI Key: WLIMAMFVYHBEFP-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-(oxan-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “N-(tetrahydro-2H-pyran-3-yl)thiophene-2-carboxamide” would depend on its specific biological targets. Thiophene derivatives have been found to exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards of “N-(tetrahydro-2H-pyran-3-yl)thiophene-2-carboxamide” would depend on its specific structure and properties. As a general precaution, compounds containing tetrahydropyran can be flammable and cause skin irritation .

Future Directions

Future research could focus on synthesizing “N-(tetrahydro-2H-pyran-3-yl)thiophene-2-carboxamide” and studying its properties and potential applications. Given the biological activities of thiophene derivatives , this compound could be of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with oxan-3-amine in the presence of coupling reagents. One common method involves the use of titanium tetrachloride (TiCl4) as a coupling reagent and pyridine as a solvent and base . The reaction proceeds under mild conditions, yielding the desired product in good yield.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield primary or secondary amines .

Properties

IUPAC Name

N-(oxan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIMAMFVYHBEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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